DiSulfo-Cy5 alkyne

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

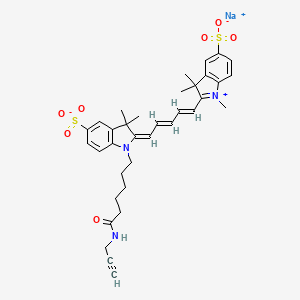

C35H40N3NaO7S2 |

|---|---|

分子量 |

701.8 g/mol |

IUPAC名 |

sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C35H41N3O7S2.Na/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1 |

InChIキー |

FBFMHITXFHJTID-UHFFFAOYSA-M |

異性体SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |

正規SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne for Advanced Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to DiSulfo-Cy5 Alkyne

This compound is a fluorescent probe belonging to the cyanine (B1664457) dye family, specifically engineered for bioorthogonal chemistry applications.[1] It is characterized by a core Cy5 structure, which is a pentamethine indocyanine dye known for its brightness and photostability in the far-red region of the spectrum.[2] The "di-sulfo" designation indicates the presence of two sulfonate groups, which confer high hydrophilicity and excellent water solubility to the molecule.[3] This property is crucial for biological applications, as it prevents aggregation and non-specific binding in aqueous environments.[3]

The key functional feature of this molecule is the terminal alkyne group. This group allows the dye to be covalently attached to molecules containing an azide (B81097) group via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5] This reaction forms a stable triazole linkage.[5] Due to the bioorthogonality of the alkyne and azide groups, this reaction can be performed in complex biological mixtures with minimal side reactions.[6] These characteristics make this compound an invaluable tool for labeling and detecting a wide range of biomolecules, including proteins, nucleic acids, and nanoparticles, in various research and development settings.[7][8]

Chemical Structure and Properties

This compound is an asymmetric pentamethine cyanine dye. Its structure consists of two indolenine-based heterocyclic moieties connected by a five-carbon polymethine chain. The two sulfonate groups are typically attached to the phenyl rings of the indolenine nuclei, enhancing water solubility. An alkyne group is incorporated via a linker, usually attached to one of the nitrogen atoms of the indolenine rings, making it available for the click reaction.

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below. These properties make it compatible with common laser lines (e.g., 633 nm, 647 nm) and detection instruments.[2][5]

| Property | Value | References |

| Excitation Maximum (λex) | 646 - 649 nm | [2][5][7] |

| Emission Maximum (λem) | 662 - 671 nm | [2][5][7] |

| Molar Extinction Coeff. (ε) | ~271,000 cm⁻¹M⁻¹ | [3][7][8] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [3][7] |

| Molecular Weight (MW) | 701.83 g/mol (as sodium salt) | [7][9] |

| Solubility | Water, DMSO, DMF | [3][5][7] |

| Storage Conditions | -20°C, protected from light, desiccated | [2][3][7] |

Experimental Protocols: Click Chemistry Labeling

The following is a generalized protocol for the copper-catalyzed click chemistry conjugation of an azide-modified biomolecule with this compound. This protocol may require optimization depending on the specific biomolecule and experimental context.[10]

A. Required Reagents:

-

Azide-modified biomolecule (e.g., protein, oligonucleotide)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions.[10]

-

Reducing Agent: e.g., Sodium Ascorbate (B8700270) (freshly prepared)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other appropriate biological buffer, pH 7-7.5.

B. Stock Solution Preparation:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Azide-Biomolecule: Dissolve in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

CuSO₄: Prepare a 20-50 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[10]

-

Sodium Ascorbate: Prepare a 100-300 mM stock solution in deionized water immediately before use.[10]

C. Labeling Protocol:

-

In a microcentrifuge tube, add the azide-modified biomolecule to the reaction buffer.

-

Add this compound from the stock solution. A molar excess of the dye (e.g., 4-10 equivalents) relative to the biomolecule is typically used.[10]

-

Prepare the copper catalyst solution by mixing the CuSO₄ stock and the THPTA ligand stock in a 1:5 molar ratio.[10] Add this catalyst solution to the reaction mixture to a final copper concentration of 0.5-1 mM. Vortex briefly.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[10]

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.[10] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

-

Stop the reaction by adding a chelating agent like EDTA or by proceeding directly to purification.

-

Purify the labeled conjugate from excess dye and reaction components using an appropriate method, such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ethanol (B145695) precipitation for oligonucleotides.[6]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the underlying chemical principle of using this compound.

References

- 1. amsbio.com [amsbio.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 8. cenmed.com [cenmed.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. broadpharm.com [broadpharm.com]

DiSulfo-Cy5 alkyne mechanism of action in click chemistry.

An In-Depth Technical Guide to the Mechanism of Action of DiSulfo-Cy5 Alkyne in Click Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical mechanisms, protocols, and quantitative data associated with this compound, a fluorescent probe widely utilized in click chemistry for bioconjugation.

Introduction to this compound and Click Chemistry

Click chemistry describes a class of reactions that are rapid, efficient, and highly specific, enabling the covalent joining of two molecular components.[1] These reactions are bio-orthogonal, meaning they can proceed within complex biological systems without interfering with native biochemical processes.[2][3]

This compound is a water-soluble, far-red fluorescent dye featuring a terminal alkyne group.[4][5][6] Its defining characteristics include a high molar extinction coefficient and a good fluorescence quantum yield, making it an excellent probe for sensitive detection.[4][5] The disulfonate groups enhance its water solubility, which is crucial for applications in aqueous biological buffers.[4][5] This reagent is designed to react with azide-functionalized molecules through two primary click chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Mechanisms of Action

The terminal alkyne on the DiSulfo-Cy5 molecule is the reactive handle that participates in a [3+2] cycloaddition with an azide (B81097) group to form a highly stable, five-membered triazole ring. The specific mechanism depends on whether a catalyst is used.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common and efficient method for conjugating terminal alkynes like this compound. It relies on a copper(I) catalyst to dramatically increase the reaction rate, achieving rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[7] This allows the reaction to proceed rapidly under mild conditions, including at room temperature and in aqueous solutions over a wide pH range (4 to 12).[7][8]

Mechanism: The reaction does not proceed via a concerted 1,3-dipolar cycloaddition. Instead, it follows a stepwise pathway involving copper acetylide intermediates.[7][9]

-

Formation of Copper Acetylide: A copper(I) ion first coordinates with the terminal alkyne of the DiSulfo-Cy5 molecule to form a copper acetylide complex.[9][]

-

Azide Coordination and Cyclization: The azide-modified target molecule then coordinates to the copper acetylide. This facilitates the formation of a six-membered copper metallacycle intermediate.[7][9]

-

Ring Contraction and Product Release: The metallacycle undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper, releasing the final 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.[7][9]

A significant drawback of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst.[1][11] However, for in vitro applications such as protein labeling, immunoassay development, and drug-conjugate synthesis, it remains a highly robust and preferred method.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of copper, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is a cornerstone of bioorthogonal chemistry for live-cell imaging and in vivo studies.[2][11]

Mechanism: The driving force for SPAAC is not a catalyst but rather the high ring strain engineered into the alkyne reaction partner, typically a cyclooctyne (B158145) such as dibenzocyclooctyne (DBCO).[2][12] This built-in strain significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without any metal catalyst.[2]

In a SPAAC reaction, the azide-modified target molecule reacts directly with a strained alkyne probe in a concerted [3+2] cycloaddition to form the stable triazole linkage.[2] While the user's topic is DiSulfo-Cy5 alkyne , it is critical to note that this molecule contains a terminal, unstrained alkyne and therefore cannot participate directly in SPAAC. For a copper-free reaction, one would use an azide-modified target and a strained alkyne version of the dye, such as DiSulfo-Cy5-DBCO .

Caption: The direct, copper-free mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data and Properties

The performance of a fluorescent probe is defined by its photophysical properties. DiSulfo-Cy5 is a robust fluorophore with well-characterized parameters.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λabs) | ~646 - 649 nm | [4][13] |

| Emission Maximum (λem) | ~662 - 663 nm | [4][13][14] |

| Molar Extinction Coefficient (ε) | ~271,000 L·mol⁻¹·cm⁻¹ | [4][13] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [4][13] |

| Recommended Laser Lines | 633 nm, 647 nm | [6] |

| Solubility | Water, DMSO, DMF |[4][14] |

Table 2: Comparison of CuAAC and SPAAC Click Chemistry

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) is required.[15] | No metal catalyst needed.[] |

| Biocompatibility | Limited; copper is cytotoxic to living systems.[11] | High; widely used for in vivo and live-cell labeling.[2] |

| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |

| Reaction Kinetics | Very fast with catalyst. | Fast, dependent on the specific strained alkyne used. |

| Primary Use Case | In vitro bioconjugation, materials science.[8] | In vivo imaging, live-cell labeling.[] |

Experimental Protocols

The following is a generalized protocol for labeling an azide-modified protein with this compound using the CuAAC reaction. Optimization is often required for specific proteins and applications.

General Protocol: CuAAC Protein Labeling

Materials:

-

Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4, azide-free).

-

This compound.

-

Reagent Stock Solutions:

Procedure:

-

Prepare Protein: Adjust the concentration of the azide-modified protein solution. The final reaction volume should contain no more than 1/3 of the protein solution.[17]

-

Prepare Catalyst Premix: In a microcentrifuge tube, prepare a premix of the copper and ligand. For a typical reaction, combine CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA).[18] This premix helps accelerate the reaction and protects the protein from oxidative damage.[18]

-

Reaction Assembly: a. To the protein solution, add the this compound stock solution. A 3- to 10-fold molar excess of dye over protein is a common starting point. b. Add the Copper/Ligand premix to the reaction. A final copper concentration of 0.25 mM is typical.[18] c. Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of ~5 mM.[18]

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted dye and catalyst components from the labeled protein conjugate. This is commonly achieved using a desalting column (e.g., Sephadex G-25) or through dialysis.[19]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the DiSulfo-Cy5 dye).

Caption: A typical experimental workflow for labeling a protein using this compound via CuAAC.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. bioclone.net [bioclone.net]

- 9. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioconjugation application notes [bionordika.fi]

- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 13. interchim.fr [interchim.fr]

- 14. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 15. lumiprobe.com [lumiprobe.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. scispace.com [scispace.com]

- 19. docs.aatbio.com [docs.aatbio.com]

Key properties of DiSulfo-Cy5 alkyne for fluorescence labeling.

For Researchers, Scientists, and Drug Development Professionals

DiSulfo-Cy5 alkyne is a highly versatile, water-soluble fluorescent dye essential for the precise labeling of biomolecules. Its exceptional photophysical properties and bioorthogonality make it an invaluable tool in a wide array of applications, from in-vitro assays to live-cell imaging. This guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its use, and visualizations to aid in understanding the underlying chemical processes.

Core Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, characterized by its high hydrophilicity due to the presence of two sulfonate groups. This enhanced water solubility prevents aggregation and reduces non-specific binding, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1][2][3] The alkyne group enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly specific and efficient bioconjugation reaction.[1][4]

The key quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental design and data analysis.

| Property | Value | Reference |

| Excitation Maximum (λex) | 646 nm | [2] |

| Emission Maximum (λem) | 662 nm | [2] |

| Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [2][5] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [2][5] |

| Molecular Weight | 701.8 g/mol | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| Storage Conditions | -20°C, protect from light | [2][4][6][7] |

Experimental Protocols

Fluorescence labeling with this compound is primarily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction forms a stable triazole linkage between the alkyne-containing dye and an azide-modified biomolecule.[1]

General Protocol for Labeling Azide-Modified Proteins

This protocol provides a starting point for the labeling of azide-modified proteins with this compound. Optimization may be required depending on the specific protein and experimental conditions.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Degassing equipment (optional but recommended)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).

-

Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with this compound. A molar excess of the dye (e.g., 2-10 fold) is typically used.

-

Add the copper ligand to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.

-

Add the CuSO₄ solution. The final concentration of copper can range from 50 to 250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent should be in millimolar range (e.g., 1-5 mM).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature. Gentle mixing during incubation can improve reaction efficiency.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for the protein) and ~646 nm (for the DiSulfo-Cy5 dye).

-

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps and relationships involved in fluorescence labeling with this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cenmed.com [cenmed.com]

- 6. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Water Solubility and Hydrophilicity of DiSulfo-Cy5 Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility and hydrophilicity of DiSulfo-Cy5 alkyne, a key fluorescent molecule for biological labeling and imaging. This document consolidates critical data, outlines detailed experimental protocols, and presents visual workflows to facilitate its effective use in research and development.

Core Concepts: The Impact of Sulfonation on Cyanine (B1664457) Dyes

This compound is a derivative of the popular Cy5 cyanine dye, specifically engineered for enhanced aqueous compatibility. The key to its hydrophilicity lies in the presence of two sulfonate (-SO₃⁻) groups. These charged moieties significantly increase the polarity of the molecule, leading to strong, favorable interactions with water molecules. This increased water solubility is crucial for applications in biological systems, as it prevents aggregation and ensures the dye remains in solution in aqueous buffers without the need for organic co-solvents.[1][2][3] The enhanced solubility also minimizes non-specific binding to biomolecules, leading to improved signal-to-noise ratios in imaging and labeling experiments.[1]

The following diagram illustrates the fundamental relationship between the sulfonation of the cyanine dye core and its resulting hydrophilicity and water solubility.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound based on available data from various suppliers.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₀N₃NaO₇S₂ | BroadPharm |

| Molecular Weight | 701.8 g/mol | BroadPharm |

| Excitation Maximum (λmax) | ~646 nm | BroadPharm |

| Emission Maximum (λem) | ~662 nm | BroadPharm, Lumiprobe |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | BroadPharm, Lumiprobe |

| Fluorescence Quantum Yield (Φ) | ~0.28 | BroadPharm, Lumiprobe |

| Appearance | Blue solid | Vector Labs |

Table 2: Solubility Profile

| Solvent | Solubility | Notes | Source |

| Water | Highly Soluble | The presence of two sulfonate groups ensures excellent solubility in aqueous buffers without the need for organic co-solvents. | BroadPharm, Lumiprobe, AxisPharm, Vector Labs |

| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used as a solvent for stock solutions. | BroadPharm, AxisPharm, Vector Labs |

| Dimethylformamide (DMF) | Soluble | Can be used as a solvent for stock solutions. | BroadPharm, AxisPharm, Vector Labs |

Note: While this compound is widely reported as "highly soluble" in water, a specific quantitative value (e.g., in mg/mL or M) is not consistently provided in publicly available technical datasheets.

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound

This protocol outlines a general method for determining the aqueous solubility of a fluorescent dye like this compound.

Objective: To determine the approximate solubility of this compound in a given aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or fluorometer

-

Calibrated pipettes

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Weigh out a small, known amount of this compound (e.g., 1 mg) and add it to a microcentrifuge tube.

-

Add a small, precise volume of the aqueous buffer (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

Incubate the mixture at room temperature for at least one hour, with intermittent vortexing, to ensure equilibrium is reached. Some undissolved solid should remain, indicating a saturated solution.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved dye.

-

-

Measurement of Solubilized Dye Concentration:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same aqueous buffer.

-

Measure the absorbance of the dilutions at the excitation maximum of this compound (~646 nm) using a spectrophotometer.

-

Alternatively, measure the fluorescence emission at ~662 nm upon excitation at ~646 nm using a fluorometer.

-

Create a standard curve using known concentrations of this compound to correlate absorbance/fluorescence with concentration.

-

-

Calculation of Solubility:

-

Using the standard curve, determine the concentration of this compound in the undiluted supernatant. This value represents the solubility of the dye in the chosen aqueous buffer. The solubility can be expressed in units such as mg/mL or Molarity (M).

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an azide-modified biomolecule with this compound using a copper-catalyzed click chemistry reaction.

Objective: To covalently attach this compound to an azide-containing molecule (e.g., protein, nucleic acid, or small molecule).

Materials:

-

This compound

-

Azide-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA for aqueous reactions)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF for preparing stock solutions

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Experimental Workflow:

The following diagram outlines the key steps in a typical CuAAC reaction.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess of this compound. The exact molar ratio will depend on the biomolecule and desired degree of labeling.

-

Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. Gently mix.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by techniques such as HPLC or TLC if necessary.

-

-

Purification:

-

Purify the DiSulfo-Cy5-labeled biomolecule from excess reagents using an appropriate method. For proteins and large biomolecules, size-exclusion chromatography or dialysis are effective. For smaller molecules, HPLC or precipitation may be suitable.

-

-

Analysis and Quantification:

-

Confirm successful labeling by measuring the absorbance spectrum of the purified conjugate. The spectrum should show the characteristic absorbance peak of the biomolecule and the absorbance peak of DiSulfo-Cy5 at ~646 nm.

-

The degree of labeling can be calculated using the Beer-Lambert law with the respective molar extinction coefficients of the biomolecule and the dye.

-

This guide provides a foundational understanding of the properties and applications of this compound, with a focus on its advantageous water solubility and hydrophilicity for biological research and drug development. The provided protocols offer a starting point for experimental design, which should be optimized for specific applications.

References

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core excitation and emission spectral properties of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe widely utilized in bioconjugation applications. This document outlines its key quantitative spectral characteristics, provides a detailed experimental protocol for spectral measurement, and visualizes its primary application in copper-catalyzed click chemistry.

Core Spectral Properties of this compound

This compound is a bright, far-red fluorescent dye ideally suited for applications requiring high aqueous solubility and photostability. Its spectral characteristics make it compatible with common laser lines, such as the 633 nm or 647 nm lasers.[1][2] The addition of two sulfo groups enhances its hydrophilicity, reducing aggregation and non-specific binding in aqueous environments.[3][4]

Quantitative Spectral Data Summary

The following table summarizes the key quantitative spectral and physical properties of this compound and its closely related analog, Sulfo-Cy5 alkyne. These values are compiled from various commercial suppliers and provide a consolidated reference for experimental design.

| Property | This compound | Sulfo-Cy5 Alkyne | Reference |

| Excitation Maximum (λex) | 646 nm | 647 - 650 nm | [3][5][6] |

| Emission Maximum (λem) | 662 nm | 663 - 680 nm | [3][5][6] |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | 250,000 - 271,000 cm⁻¹M⁻¹ | [1][3][6] |

| Fluorescence Quantum Yield (Φ) | 0.28 | 0.2 - 0.28 | [3] |

| Molecular Weight | ~701.8 g/mol | ~787.96 g/mol | [1][3] |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [1][3] |

Experimental Protocol: Determination of Excitation and Emission Spectra

This section provides a detailed methodology for the characterization of the excitation and emission spectra of this compound.

Objective: To determine the maximal excitation and emission wavelengths of this compound in a specified solvent.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water, or methanol)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. Protect the solution from light.

-

-

Working Solution Preparation:

-

Dilute the stock solution in the desired spectroscopic solvent (e.g., PBS) to a final concentration that yields an absorbance of approximately 0.05 at the presumed excitation maximum (~646 nm) in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 662 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

Record the fluorescence intensity at each excitation wavelength.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

-

Record the fluorescence intensity at each emission wavelength.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.

-

Identify and report the peak wavelengths for excitation and emission.

-

Visualization of Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used as a fluorescent reporter in "click chemistry," a highly efficient and specific bioorthogonal reaction. The diagram below illustrates the workflow of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where this compound is conjugated to an azide-modified biomolecule.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sulfo-Cy5-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

A Technical Guide to the Photophysical Properties of DiSulfo-Cy5 Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe widely utilized in biological imaging and labeling. Key data, experimental methodologies for its characterization, and its primary application in bioorthogonal chemistry are detailed herein.

Core Photophysical and Chemical Properties

This compound is a bright, far-red fluorescent dye engineered for high aqueous solubility and stability.[1][2][3] Its alkyne group allows for covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][4][5] The sulfonation of the cyanine (B1664457) core enhances its hydrophilicity, minimizing aggregation and non-specific binding in aqueous environments, which is crucial for biological applications.[1][2][3] This dye is spectrally similar to other Cy5-based fluorophores like Alexa Fluor® 647 and DyLight® 649.[4]

Quantitative Data Summary

The photophysical parameters of this compound are summarized in the table below. These values are critical for quantitative fluorescence studies and for selecting appropriate instrumentation.

| Property | Value | Unit |

| Molar Extinction Coefficient (ε) | 250,000 - 271,000 | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | - |

| Absorption Maximum (λ_abs) | ~646 - 649 | nm |

| Emission Maximum (λ_em) | ~662 - 671 | nm |

Note: The exact values can vary slightly depending on the solvent, pH, and conjugation state.

Experimental Protocols

The accurate determination of the quantum yield and extinction coefficient is fundamental to the characterization of any fluorophore. The following sections outline the standard methodologies for these measurements.

1. Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

-

Sample Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., water, DMSO, or DMF). A series of dilutions are then made from the stock solution.

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (~648 nm) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used.

-

Calculation: The Beer-Lambert law, A = εcl, is applied, where:

-

A is the measured absorbance.

-

ε is the molar extinction coefficient.

-

c is the molar concentration of the dye.

-

l is the path length of the cuvette in cm. A plot of absorbance versus concentration should yield a straight line passing through the origin. The molar extinction coefficient is calculated from the slope of this line (slope = εl).

-

2. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for its determination is the comparative method, which involves a reference standard with a known quantum yield.

Methodology:

-

Selection of a Standard: A fluorescent standard with well-characterized quantum yield and with absorption and emission spectra that overlap with the sample is chosen. For the far-red region, standards like Rhodamine 101 can be used.

-

Preparation of Solutions: A series of dilute solutions of both the this compound sample and the reference standard are prepared. It is crucial to work within a concentration range where absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Data Acquisition:

-

The UV-Vis absorption spectra of all solutions are recorded.

-

The fluorescence emission spectra of all solutions are recorded using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity (area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' denote the sample and the reference, respectively.

By plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard, the slopes of the resulting lines can be used in the calculation, which can provide higher accuracy.[6]

-

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used in click chemistry to label azide-modified biomolecules. The following diagram illustrates the typical workflow for labeling a target protein.

Caption: Workflow for labeling an azide-modified protein with this compound via CuAAC.

References

- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. interchim.fr [interchim.fr]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent probe that has become an invaluable tool for the specific and sensitive labeling of biomolecules within complex biological systems.[1][2][3] Its utility lies in the terminal alkyne group, which serves as a bioorthogonal handle. This functional group is chemically inert to most biological moieties but can be specifically and covalently ligated to a complementary azide-tagged molecule through a process known as "click chemistry".[4][5][6] This high degree of specificity allows for the precise attachment of the bright and photostable Cy5 fluorophore to proteins, glycans, lipids, and nucleic acids without significant disruption of their native function.[4][7] The disulfonated nature of the Cy5 dye enhances its water solubility, making it highly compatible with aqueous biological environments and reducing non-specific binding.[1][8][9]

This technical guide provides a comprehensive overview of the core principles governing the use of this compound, detailed experimental protocols for its application, and quantitative data to aid in experimental design and interpretation.

Core Principles: Bioorthogonal Ligation Strategies

The functionality of this compound in biological systems is predicated on the principles of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[10] The primary reactions involving this compound are azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction.[4][11][12] In this reaction, a copper(I) catalyst dramatically accelerates the 1,3-dipolar cycloaddition between the terminal alkyne of DiSulfo-Cy5 and an azide-modified biomolecule, resulting in the formation of a stable triazole linkage.[4][11][12][13]

While extremely effective, the use of CuAAC in live cells has been a concern due to the cytotoxicity of copper ions.[4][10] However, the development of copper-chelating ligands, such as tris(hydroxypropyltriazolylmethyl)amine (THPTA), has significantly mitigated this issue by protecting cells from copper-induced damage while maintaining catalytic activity.[13][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a cytotoxic copper catalyst, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[10][11][15] This reaction, also known as copper-free click chemistry, utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[15][16] The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition with an azide (B81097), allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[15][16] While DiSulfo-Cy5 itself has a terminal alkyne and is primarily used for CuAAC, analogous azide-modified Cy5 dyes are available for SPAAC reactions with biomolecules engineered to contain a strained alkyne. Conversely, biomolecules can be tagged with an azide and react with a strained alkyne-modified Cy5 dye.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | References |

| Molecular Formula | C35H40N3NaO7S2 | [1] |

| Molecular Weight | 701.8 g/mol | [1] |

| Excitation Maximum (λex) | 646 nm | [1][9] |

| Emission Maximum (λem) | 662 nm | [1][9] |

| Molar Extinction Coefficient (ε) | 271,000 L·mol⁻¹·cm⁻¹ | [1][9] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [1] |

| Solubility | Water, DMSO, DMF | [1][2] |

| Storage Conditions | -20°C, desiccated, in the dark | [1][9] |

Signaling Pathways and Experimental Workflows

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: Workflow for labeling live cells using CuAAC with this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

Caption: The catalyst-free reaction mechanism of SPAAC.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycans in Live Cells via CuAAC

This protocol is adapted from methodologies for labeling metabolically incorporated azido sugars on the cell surface.[14][17]

1. Metabolic Labeling: a. Culture cells to the desired confluency. b. Supplement the culture medium with an azido sugar (e.g., 25-50 µM Ac₄ManNAz) to metabolically introduce azide groups onto cell surface glycans.[16] c. Incubate the cells for 24-72 hours under standard culture conditions.[16]

2. Preparation of Reagents: a. This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C. b. Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water. Store at room temperature.[18] c. THPTA Ligand Stock Solution: Prepare a 200 mM stock solution in deionized water. Store at -20°C.[18] d. Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution in deionized water immediately before use.[13]

3. Click Reaction: a. Gently wash the cells three times with ice-cold PBS to remove unincorporated azido sugars. b. Prepare the "Click-iT®" reaction cocktail. For a 1 mL final volume, mix the following in order: i. 885 µL PBS ii. 10 µL of 100 mM CuSO₄ iii. 20 µL of 200 mM THPTA iv. 5 µL of 10 mM this compound stock solution (final concentration: 50 µM) v. Vortex briefly. vi. 80 µL of 100 mM sodium ascorbate (final concentration: 8 mM) c. Immediately add the reaction cocktail to the cells. d. Incubate for 30 minutes at room temperature, protected from light. e. Gently wash the cells three times with PBS.

4. Imaging and Analysis: a. The cells are now ready for fluorescence imaging. b. For microscopy, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS. c. Image using appropriate filter sets for Cy5 (Excitation/Emission ~646/662 nm).

Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysate via CuAAC

This protocol is designed for the labeling of proteins that have been metabolically labeled with an azide-containing amino acid analog (e.g., azidohomoalanine) in a cell lysate.[13][18]

1. Preparation of Cell Lysate: a. Culture cells in the presence of an azide-containing amino acid analog. b. Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors. c. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

2. Preparation of Reagents: a. Prepare stock solutions of this compound, CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1.

3. Click Reaction: a. In a microcentrifuge tube, combine the following: i. 50 µL of protein lysate (1-5 mg/mL) ii. 90 µL of PBS iii. 20 µL of 2.5 mM this compound (in DMSO or water) b. Add 10 µL of 100 mM THPTA solution and vortex briefly.[13] c. Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[13] d. Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex.[13] e. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[18]

4. Downstream Analysis: a. The click-labeled proteins are now ready for downstream analysis. b. The labeled proteins can be visualized by 1D or 2D gel electrophoresis and in-gel fluorescence scanning. c. Alternatively, the labeled proteins can be purified using affinity chromatography if a biotin-azide tag was used in conjunction with the fluorescent probe.

Conclusion

This compound, in conjunction with bioorthogonal click chemistry, provides a powerful and versatile platform for the fluorescent labeling of a wide array of biomolecules in their native environment. Its high water solubility, bright fluorescence, and the specificity of the azide-alkyne cycloaddition reaction make it an exceptional tool for applications ranging from in-cell imaging and tracking of biomolecules to the identification and quantification of post-translationally modified proteins. By understanding the core principles of CuAAC and SPAAC and by following optimized experimental protocols, researchers can effectively harness the capabilities of this compound to advance their studies in cell biology, drug development, and diagnostics.

References

- 1. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]

- 4. mdpi.com [mdpi.com]

- 5. interchim.fr [interchim.fr]

- 6. interchim.fr [interchim.fr]

- 7. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cenmed.com [cenmed.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. broadpharm.com [broadpharm.com]

- 14. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. confluore.com [confluore.com]

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne for Labeling Proteins and Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe, and its application in the precise labeling of proteins and oligonucleotides. This document details the chemical and spectral properties of the dye, provides step-by-step experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and illustrates its application in studying post-translational modifications, specifically protein glycosylation.

Introduction to this compound

This compound is a highly water-soluble cyanine (B1664457) dye functionalized with an alkyne group. This feature allows for its covalent attachment to molecules containing an azide (B81097) group through the highly efficient and specific "click chemistry" reaction. The disulfonated nature of the Cy5 dye significantly enhances its hydrophilicity, which is advantageous for labeling biomolecules as it reduces aggregation and non-specific binding, ensuring the stability of the labeled products.[1] Its bright fluorescence in the far-red spectrum makes it an ideal candidate for various bio-imaging and detection applications with minimal interference from cellular autofluorescence.

Core Properties and Specifications

A clear understanding of the physicochemical and spectral properties of this compound is crucial for its effective implementation in experimental design. The following tables summarize the key quantitative data for this fluorescent probe.

| Chemical Properties | Value | Reference |

| Molecular Formula | C₃₅H₄₀N₃NaO₇S₂ | [1] |

| Molecular Weight | 701.8 g/mol | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

| Spectral Properties | Value | Reference |

| Excitation Maximum (λex) | 646 nm | [1] |

| Emission Maximum (λem) | 662 nm | [1] |

| Molar Extinction Coefficient (ε) | 271,000 M⁻¹cm⁻¹ at 646 nm | [1] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [1] |

Experimental Protocols

The primary method for labeling with this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule. Below are detailed protocols for the labeling of proteins and oligonucleotides.

Labeling of Azide-Modified Proteins

This protocol is designed for the labeling of proteins that have been metabolically or enzymatically modified to contain azide groups. A prominent application is in the field of metabolic glycoengineering, where cells are cultured with azide-modified sugar precursors, leading to the incorporation of azides into glycoproteins.

Materials:

-

Azide-modified protein sample

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF for stock solutions

-

Purification resin or column (e.g., size-exclusion chromatography)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or water.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of THPTA in water.

-

Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be prepared fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-5 mg/mL in PBS) with a 2-5 molar excess of this compound from the stock solution.

-

Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA catalyst premix to the protein-dye mixture to a final copper concentration of 1-2 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

-

-

Purification:

-

Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

-

The labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Labeling of Azide-Modified Oligonucleotides

This protocol is suitable for labeling synthetic oligonucleotides that have been synthesized with an azide modification at the 5', 3', or an internal position.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Triethylammonium acetate (B1210297) (TEAA) buffer

-

DMSO

-

Purification supplies (e.g., HPLC, ethanol (B145695) precipitation)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the azide-modified oligonucleotide in nuclease-free water.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of TBTA in DMSO.

-

Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 10-20 nmol of the azide-modified oligonucleotide with a 1.5-3 molar excess of the this compound stock solution.

-

Add TEAA buffer (1 M, pH 7.5) to a final concentration of 100 mM.

-

Add DMSO to a final concentration of 10-20% (v/v) to ensure all components remain in solution.

-

Prepare the catalyst premix by combining the CuSO₄ and TBTA stock solutions in a 1:2 molar ratio.

-

Add the catalyst premix to the reaction mixture to a final copper concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Vortex the reaction mixture and incubate at room temperature for 2-4 hours, or at 37°C for 1 hour, protected from light.

-

-

Purification:

-

The labeled oligonucleotide can be purified by ethanol precipitation, followed by HPLC to remove unreacted dye and oligonucleotide.

-

Lyophilize the purified, labeled oligonucleotide and store at -20°C.

-

Visualization of Cellular Processes: Metabolic Glycoengineering

A powerful application of this compound is in the visualization of post-translational modifications, such as glycosylation, within a cellular context. Metabolic glycoengineering involves introducing unnatural, azide-modified monosaccharides into cellular metabolic pathways. These azide-bearing sugars are then incorporated into newly synthesized glycans on proteins. The azide groups serve as chemical handles for subsequent labeling with alkyne-functionalized probes like this compound.

The following diagram illustrates the workflow for visualizing glycosylated proteins in a cell.

Caption: Workflow for visualizing glycosylated proteins using metabolic glycoengineering and click chemistry.

This experimental approach allows for the specific visualization of glycosylated proteins, providing insights into their localization, trafficking, and dynamics in response to various cellular signals and in disease states.

The following diagram illustrates the underlying chemical reaction of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

Applications in Research and Drug Development

The ability to specifically label proteins and oligonucleotides with this compound opens up a wide range of applications:

-

Proteomics and Post-Translational Modification Studies: Identifying and quantifying changes in protein glycosylation, phosphorylation, and other modifications in response to drug treatment or disease progression.

-

Fluorescence Microscopy and In Situ Hybridization (FISH): Visualizing the subcellular localization of specific proteins and RNA molecules with high signal-to-noise ratios.

-

Flow Cytometry: Quantifying cell populations based on the expression of labeled cell surface or intracellular markers.

-

High-Throughput Screening: Developing assays to screen for compounds that modulate protein-protein or protein-nucleic acid interactions.

-

Drug Delivery and Targeting: Tracking the cellular uptake and trafficking of drug-conjugated oligonucleotides or proteins.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its excellent water solubility, high fluorescence quantum yield, and compatibility with click chemistry make it an invaluable reagent for researchers in molecular biology, cell biology, and drug discovery. The detailed protocols and application examples provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of experimental contexts, enabling deeper insights into complex biological processes.

References

The Alkyne Group in DiSulfo-Cy5: A Technical Guide to Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the alkyne group in DiSulfo-Cy5, a water-soluble cyanine (B1664457) dye widely utilized in biological research and drug development. The incorporation of an alkyne functional group transforms this fluorescent reporter into a versatile tool for "click chemistry," enabling the precise and efficient labeling of a diverse range of biomolecules. This guide provides a comprehensive overview of the underlying chemical principles, quantitative performance data, detailed experimental protocols, and visual workflows to empower researchers in harnessing the full potential of alkyne-modified DiSulfo-Cy5.

The Core Function: Enabling Click Chemistry

The terminal alkyne group (a carbon-carbon triple bond) integrated into the DiSulfo-Cy5 structure serves as a bioorthogonal handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring that the dye reacts specifically with its intended target.[1][2] This high degree of specificity is the cornerstone of its utility in complex biological environments like living cells.[3][4]

The primary role of the alkyne group is to participate in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[1][5] This reaction forms a stable, covalent triazole linkage between the alkyne-modified DiSulfo-Cy5 and an azide-modified biomolecule of interest.[6] Two principal methods of azide-alkyne click chemistry are employed with DiSulfo-Cy5:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction utilizes a copper(I) catalyst to achieve high reaction rates and yields.[6][7] It is a robust and efficient method for in vitro applications, such as labeling purified proteins or oligonucleotides.[3][6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, a "copper-free" click chemistry approach is used.[6][8] This method employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), attached to the DiSulfo-Cy5 dye. The inherent ring strain of the DBCO group significantly accelerates the reaction with an azide, eliminating the need for a metal catalyst.[4][6] This makes DiSulfo-Cy5-DBCO an ideal reagent for in vivo imaging and labeling studies.[8][9]

The sulfonated nature of DiSulfo-Cy5 imparts high water solubility, which is advantageous for biological applications by preventing aggregation and non-specific binding.[10][11]

Quantitative Data for DiSulfo-Cy5 Alkyne Derivatives

For effective experimental design, a clear understanding of the quantitative properties of this compound derivatives is essential. The following tables summarize the key spectroscopic and reaction-related data for both the terminal alkyne and DBCO-modified versions of the dye.

| Property | This compound | DiSulfo-Cy5-DBCO |

| Excitation Maximum (λex) | 646 nm[10] | 646 nm[12] |

| Emission Maximum (λem) | 662 nm[10] | 670 nm[12] |

| Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹[10] | ~250,000 cm⁻¹M⁻¹[13] |

| Fluorescence Quantum Yield | 0.28[10] | Not specified |

| Molecular Weight | 701.8 g/mol [10] | 1044.38 g/mol [9] |

| Solubility | Water, DMSO, DMF[10] | Water, DMSO, DMF[13] |

Table 1: Spectroscopic Properties of this compound Derivatives

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DiSulfo-Cy5-DBCO |

| Reaction Environment | In vitro (cell lysates, purified biomolecules)[6] | In vitro and in vivo (living cells and organisms)[8] |

| Catalyst Required | Yes, Copper(I)[6] | No[6] |

| Typical Reaction Time | 5 minutes to 16 hours, depending on concentration and temperature[14][15] | 15 minutes to 17 hours, depending on reactants and temperature[14][16] |

| Biocompatibility | Lower, due to potential copper cytotoxicity[6] | High[6] |

| Relative Reaction Rate | Generally faster than SPAAC[17] | Slower than CuAAC, but still efficient[18] |

Table 2: Comparison of Click Chemistry Reactions for DiSulfo-Cy5 Conjugation

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in labeling experiments. Below are generalized protocols for both CuAAC and SPAAC reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is adapted for labeling an azide-modified protein with this compound in vitro.

Materials:

-

Azide-modified protein in a copper-free buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

-

Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)

-

DMSO

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 10-100 µM) and this compound (typically 2-5 molar excess over the protein).[15]

-

Add Copper and Ligand: Add CuSO₄ to a final concentration of 50-100 µM and the copper ligand (e.g., THPTA) to a final concentration of 250-500 µM.[19] The ligand helps to stabilize the copper(I) ion and protect the protein from damage.[15]

-

Initiate the Reaction: Add freshly prepared sodium ascorbate (B8700270) to a final concentration of 2.5-5 mM to reduce Cu(II) to the active Cu(I) catalyst.[19]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[15] The reaction can be monitored by SDS-PAGE to observe the mobility shift of the labeled protein.

-

Purification: Remove unreacted dye and catalyst by size-exclusion chromatography or dialysis.[15]

-

Analysis: Confirm successful conjugation and determine the degree of labeling using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~650 nm for DiSulfo-Cy5) and/or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of azide-modified biomolecules on the surface of living cells with DiSulfo-Cy5-DBCO.

Materials:

-

Cells with azide-modified surface proteins (e.g., through metabolic labeling with an azide-containing sugar)

-

DiSulfo-Cy5-DBCO

-

Cell culture medium or a suitable buffer (e.g., PBS with 1% FBS)

-

Fluorescence microscope

Procedure:

-

Prepare Labeling Solution: Dissolve DiSulfo-Cy5-DBCO in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock solution in pre-warmed cell culture medium or buffer to the desired final concentration (typically 5-50 µM).[19][20]

-

Cell Preparation: Wash the cells twice with pre-warmed buffer to remove any interfering substances from the culture medium.[4]

-

Labeling Reaction: Add the DiSulfo-Cy5-DBCO labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[4]

-

Washing: Gently wash the cells three to four times with fresh medium or buffer to remove any unreacted dye.[4]

-

Imaging: The cells are now ready for fluorescence imaging. Image the cells using appropriate filter sets for Cy5 (e.g., excitation around 630-650 nm and emission around 660-700 nm).

Visualizing the Workflow and Concepts

To further clarify the processes and relationships described, the following diagrams have been generated using the DOT language.

Caption: Bioorthogonal labeling workflow.

Caption: CuAAC experimental workflow.

Caption: SPAAC experimental workflow.

References

- 1. Click Chemistry – Med Chem 101 [medchem101.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. interchim.fr [interchim.fr]

- 5. interchim.fr [interchim.fr]

- 6. benchchem.com [benchchem.com]

- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. abpbio.com [abpbio.com]

- 10. This compound, 1617497-19-4 | BroadPharm [broadpharm.com]

- 11. biorxiv.org [biorxiv.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. lumiprobe.com [lumiprobe.com]

- 16. glenresearch.com [glenresearch.com]

- 17. Click Chemistry [organic-chemistry.org]

- 18. help.lumiprobe.com [help.lumiprobe.com]

- 19. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Advantage: A Technical Guide to Disulfonated Cyanine Dyes in Research and Drug Development

For Immediate Release

In the intricate landscape of modern biological research and pharmaceutical development, the pursuit of precision, sensitivity, and reliability is paramount. Fluorescent labeling stands as a cornerstone technology in this endeavor, and among the diverse palette of available fluorophores, disulfonated cyanine (B1664457) dyes have emerged as a superior class of reagents. Their unique photophysical properties and enhanced aqueous solubility provide researchers and drug development professionals with a powerful toolkit for a vast range of applications, from fundamental cellular imaging to advanced in vivo studies. This technical guide delves into the core advantages of disulfonated cyanine dyes, supported by quantitative data, detailed experimental protocols, and visual workflows to empower scientific innovation.

Core Advantages of Disulfonated Cyanine Dyes

The principal advantage of disulfonated cyanine dyes lies in the covalent attachment of two sulfonate (SO₃⁻) groups to the cyanine core structure. This modification imparts a range of beneficial properties that overcome common challenges associated with traditional and non-sulfonated fluorescent labels.

1. Enhanced Aqueous Solubility: The presence of sulfonate groups renders these dyes highly soluble in aqueous buffers.[1][2] This is a critical feature for biological applications as it permits the direct labeling of biomolecules like proteins, antibodies, and nucleic acids in their native environment without the need for organic co-solvents such as DMSO or DMF.[1][3] This simplifies experimental workflows, minimizes the risk of solvent-induced denaturation of sensitive proteins, and reduces the potential for artifacts in cellular assays.

2. Reduced Aggregation: Non-sulfonated cyanine dyes have a tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching and the formation of non-fluorescent H-aggregates.[4][5][6] The negatively charged sulfonate groups on disulfonated cyanines generate electrostatic repulsion between dye molecules, significantly reducing their propensity to aggregate.[1][2] This ensures a more consistent and reliable fluorescent signal, which is crucial for quantitative applications and high-throughput screening.

3. High Fluorescence Brightness and Photostability: Disulfonated cyanine dyes are renowned for their high molar extinction coefficients and good quantum yields, resulting in exceptionally bright fluorescent signals.[3] Furthermore, they exhibit superior photostability compared to many traditional dyes, allowing for longer exposure times during imaging and more robust data collection in time-lapse experiments.[7]

4. Versatility in Applications: The favorable properties of disulfonated cyanine dyes make them suitable for a wide array of research and drug development applications, including:

- Fluorescence Microscopy: Their brightness and photostability are ideal for high-resolution imaging of cellular structures and dynamic processes.

- Flow Cytometry: The availability of a wide range of spectrally distinct sulfo-cyanine dyes enables multicolor analysis of complex cell populations.

- Western Blotting and ELISAs: Their high sensitivity allows for the detection of low-abundance proteins.[3]

- In Vivo Imaging: Near-infrared (NIR) emitting sulfo-cyanine dyes offer deep tissue penetration and low background autofluorescence, making them valuable tools for animal imaging studies.[3]

Quantitative Data Presentation

To facilitate the selection of the most appropriate fluorophore for a given application, the following tables summarize the key photophysical properties of several common disulfonated cyanine dyes alongside their non-sulfonated counterparts.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reactive Group | Cell Permeable |

| Sulfo-Cyanine3 | ~554 | ~568 | ~150,000 | ~0.1-0.3 | NHS ester | No |

| Cyanine3 | ~550 | ~570 | ~150,000 | Moderate | NHS ester | Yes |

| Sulfo-Cyanine3.5 | 576 | 603 | 139,000 | 0.11-0.16 | NHS ester | No |

| Cyanine3.5 | ~581 | ~594 | ~150,000 | Moderate | Phosphoramidite | Yes |

| Sulfo-Cyanine5 | ~646 | ~662 | ~250,000 | ~0.2 | NHS ester | No |

| Cyanine5 | ~650 | ~670 | ~250,000 | Moderate | NHS ester | Yes |

| Disulfo-Cyanine7 | ~750 | ~773 | ~250,000 | Low to Moderate | Azide | No |

| Cyanine7 | ~750 | ~778 | ~250,000 | Low to Moderate | Phosphoramidite | Yes |

Note: Spectral properties can vary slightly depending on the conjugation partner and the local environment.

Experimental Protocols & Methodologies

The following sections provide detailed methodologies for key experiments utilizing disulfonated cyanine dyes.

Protocol 1: Labeling of Antibodies with Sulfo-Cyanine5 NHS Ester

This protocol describes the covalent labeling of an antibody with an amine-reactive disulfonated cyanine dye.

Materials:

-

Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

Sulfo-Cyanine5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[8]

-

Prepare the Dye Solution: Allow the vial of Sulfo-Cyanine5 NHS ester to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[8]

-

Conjugation Reaction: Add the dye solution to the antibody solution at a molar ratio of 5:1 to 20:1 (dye:antibody). The optimal ratio should be determined empirically.[8] Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody will elute in the first fractions.[8]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cyanine5).

References

- 1. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. Fluorescence emission originated from the H-aggregated cyanine dye with chiral gemini surfactant assemblies having a narrow absorption band and a remarkably large Stokes shift - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. docs.aatbio.com [docs.aatbio.com]

Methodological & Application

Application Notes and Protocols: DiSulfo-Cy5 Alkyne Click Chemistry Labeling for Proteins

These application notes provide a detailed protocol for the fluorescent labeling of azide-modified proteins with DiSulfo-Cy5 alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][2] DiSulfo-Cy5 is a water-soluble, far-red fluorescent dye, making it an excellent choice for protein labeling in aqueous environments.[3][4][5] Its high hydrophilicity minimizes aggregation of the labeled protein.[3] The click chemistry approach offers rapid and highly selective conjugation, proceeding with high yields under mild, aqueous conditions.[6] This method is ideal for various downstream applications, including fluorescence microscopy, flow cytometry, and western blotting.

Principle of the Reaction

The core of this labeling protocol is the copper(I)-catalyzed cycloaddition reaction between a terminal alkyne (on the DiSulfo-Cy5 dye) and an azide (B81097) group (pre-incorporated into the protein of interest), which forms a stable triazole linkage.[7][8] Copper(I) is generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[9] A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the protein from oxidative damage by reactive oxygen species.[2][7][9]

Quantitative Data for Labeling Protocol

The following table summarizes the recommended starting concentrations and conditions for the labeling reaction. Optimization may be necessary depending on the specific protein and desired degree of labeling.

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[10] |

| This compound | 10-20 molar excess over protein | The optimal ratio depends on the number of available azide sites. |

| Copper(II) Sulfate (CuSO₄) | 50-250 µM (final concentration) | A common starting point is 50 µM.[11] |